Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
CAS No.: 68331-44-2
Cat. No.: VC7993642
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- - 68331-44-2](/images/structure/VC7993642.png)
Specification
CAS No. | 68331-44-2 |
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Molecular Formula | C6H12O5S |
Molecular Weight | 196.22 g/mol |
IUPAC Name | ethyl (2R)-2-methylsulfonyloxypropanoate |
Standard InChI | InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1 |
Standard InChI Key | LONGCUIECIAYIP-RXMQYKEDSA-N |
Isomeric SMILES | CCOC(=O)[C@@H](C)OS(=O)(=O)C |
SMILES | CCOC(=O)C(C)OS(=O)(=O)C |
Canonical SMILES | CCOC(=O)C(C)OS(=O)(=O)C |
Introduction
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of ethyl (R)-2-(methylsulfonyloxy)propanoate likely proceeds via a two-step process:
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Esterification: Propanoic acid is esterified with ethanol to form ethyl propanoate.
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Sulfonylation: The hydroxyl group at position 2 is replaced with a methylsulfonyloxy group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine .
For enantiomeric purity, asymmetric synthesis or kinetic resolution is required. Chiral auxiliaries or catalysts, such as Sharpless epoxidation reagents, may facilitate the selective formation of the (R)-enantiomer .
Key Reaction Mechanisms
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Sulfonylation: The reaction of a secondary alcohol with MsCl proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic sulfur center in MsCl, displacing chloride and forming the sulfonate ester .
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Steric and Electronic Effects: Bulky groups adjacent to the reaction site can influence the reaction rate and stereoselectivity, as seen in RNA synthesis using 2′-O-imino-2-propanoate-protected ribonucleosides .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogous sulfonate esters:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption bands at 1350–1170 cm⁻¹ (asymmetric S=O stretch) and 970–920 cm⁻¹ (S-O-C stretch) .
Applications in Organic Synthesis
As a Leaving Group
The methylsulfonyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions. For example, in RNA synthesis, 2′-O-sulfonate-protected ribonucleosides undergo displacement by phosphate groups during phosphoramidite coupling .
Chiral Building Blocks
The (R)-configuration enables its use in stereoselective synthesis of pharmaceuticals. Analogous compounds are employed in the production of antiviral agents and enzyme inhibitors .
Future Directions
Further research should focus on:
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